Isoformononetin
Overview
Description
Isoformononetin is a methoxyl derivative of daidzein, a type of isoflavone. It is naturally found in various plants such as Butea monosperma, Mung bean (Vigna radiate), dried seeds of Pisum sativum, root bark, stem, and sprouts of Amphimas pterocarpoides, Medicago sativa (alfalfa), Machaerium ptercarpoides, and Glycine max (soybean) . This compound is known for its potent osteogenic properties, making it a significant compound in the field of bone health and osteoporosis treatment .
Biochemical Analysis
Biochemical Properties
Isoformononetin interacts with different protein kinases . The oxygen atoms of the methoxy group, hydroxyl groups attached to phenyl rings, and the carbonyl group attached to the pyran ring play a major role in binding with the protein kinases that are responsible for osteoporosis .
Cellular Effects
This compound has been stated as a potent osteogenic isoflavone . It has shown an increment in bone mineral density, facilitating mineralization and osteoblast differentiation . It also has estrogenic effects on the uterus .
Molecular Mechanism
The molecular mechanism of this compound involves differential mitogen-activated protein kinase (MAPK) signaling . The electronic properties such as HOMO and LUMO energies were determined by time-dependent TD-DFT which predict that one of the conformers of this compound is more stable and chemically less reactive .
Temporal Effects in Laboratory Settings
In comparison to a free drug suspension, this compound nanoemulsion showed sustained drug release over a 24-hour period of time .
Dosage Effects in Animal Models
Pharmacokinetics results revealed the enhanced relative oral bioavailability of this compound nanoemulsion compared to this compound suspension using female Sprague–Dawley (SD) rats as animal models .
Transport and Distribution
This compound has low oral bioavailability . Advancements in technology have led to the development of newer drug carrier systems, featuring the delivery of drugs with low oral bioavailability to advance their clinical application .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoformononetin can be synthesized through the O-methylation of daidzein. The process involves the use of O-methyltransferases (OMTs) which catalyze the methylation at the C-7 position of the isoflavone backbone . The reaction typically requires a methyl donor such as S-adenosyl methionine (SAM) and is carried out under controlled conditions to ensure specificity and yield.
Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological approaches involving genetically modified organisms that express the necessary O-methyltransferases. This method ensures a sustainable and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Isoformononetin undergoes various chemical reactions including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Substituted isoflavones
Scientific Research Applications
Isoformononetin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: this compound is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: It has shown potential in the treatment of osteoporosis due to its osteogenic properties.
Mechanism of Action
Isoformononetin exerts its effects primarily through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways . It promotes osteoblast differentiation and mineralization, leading to increased bone density . The compound interacts with various protein kinases, influencing their activity and thereby affecting cellular processes related to bone formation and maintenance .
Comparison with Similar Compounds
Formononetin: Another methoxylated isoflavone with similar osteogenic properties.
Daidzein: A non-methoxylated isoflavone with a broader range of biological activities.
Genistein: An isoflavone known for its anti-cancer properties.
Isoformononetin’s unique structure and potent biological activities make it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQZRIHAMVRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274405 | |
Record name | isoformononetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoformononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-63-5 | |
Record name | Isoformononetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | isoformononetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoformononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
Record name | Isoformononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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